molecular formula C25H35D3O5 B602553 Simvastatin-d3 CAS No. 1002347-61-6

Simvastatin-d3

Katalognummer: B602553
CAS-Nummer: 1002347-61-6
Molekulargewicht: 421.58
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Simvastatin-d3 is a deuterium-labeled derivative of simvastatin, a lipid-lowering medication. Simvastatin is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, simvastatin effectively reduces cholesterol levels in the blood. The deuterium labeling in this compound allows for its use in various pharmacokinetic and metabolic studies, providing insights into the behavior of simvastatin in biological systems .

Biochemische Analyse

Biochemical Properties

Simvastatin-d3, like Simvastatin, is a competitive inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, thereby lowering the level of cholesterol in the blood . It has also been shown to exhibit anti-proliferative activity against cancer cells and induce apoptosis .

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it has been found to decrease the secretion of insulin in response to glucose stimuli at the cellular level . Additionally, it has been shown to suppress the expression of Pituitary Tumor-Transforming Gene 1 (PTTG1), a critical gene involved in human breast cancer invasion and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This results in a decrease in the production of mevalonate and, consequently, a reduction in cholesterol synthesis . Furthermore, this compound has been shown to downregulate nuclear factor-kappa B (NF-kappaB), activator protein-1, and hypoxia-inducible factor-1alpha in endothelial and arterial smooth muscle cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For example, it has been observed to inhibit the expression of Matrix Metalloproteinase-2 (MMP-2) under conditions of oxygen glucose deprivation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving mice, Simvastatin (20 mg/kg) was administered intraperitoneally 24 hours before and just prior to an induced condition, leading to significant changes in the mice’s condition .

Metabolic Pathways

This compound is involved in the mevalonate pathway, where it inhibits the enzyme HMG-CoA reductase . This enzyme is crucial for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol .

Transport and Distribution

This compound is transported into bacteria cells, leading to drug bioaccumulation over time . This accumulation is augmented upon the addition of bile acids .

Subcellular Localization

Given that it inhibits HMG-CoA reductase, an enzyme located in the endoplasmic reticulum of cells , it can be inferred that this compound may also localize to this subcellular compartment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Simvastatin-d3 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the simvastatin molecule are replaced with deuterium atoms under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, extraction, purification, and deuterium labeling. Advanced techniques like high-performance liquid chromatography and mass spectrometry are employed to monitor the incorporation of deuterium and ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Simvastatin-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated oxides, while reduction can produce deuterated alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Simvastatin-d3 has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

    Atorvastatin: Another statin used to lower cholesterol levels.

    Pravastatin: A statin with similar lipid-lowering effects.

    Rosuvastatin: Known for its high potency in reducing cholesterol levels.

    Lovastatin: The first statin to be marketed, with a similar mechanism of action.

Uniqueness of Simvastatin-d3: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability and allows for precise tracking of the compound in biological systems. This makes this compound a valuable tool in research and development, offering insights that are not possible with non-labeled compounds .

Biologische Aktivität

Simvastatin-d3 is a deuterated form of simvastatin, a widely used statin drug primarily known for its cholesterol-lowering effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy and safety profile.

Simvastatin acts as an HMG-CoA reductase inhibitor, which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, simvastatin reduces the synthesis of cholesterol in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream. This mechanism results in a decrease in plasma LDL levels, thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke .

Pleiotropic Effects:
In addition to its lipid-lowering effects, simvastatin exhibits pleiotropic effects, which include:

  • Improved endothelial function: Enhances the health of blood vessels.
  • Stabilization of atherosclerotic plaques: Reduces the risk of plaque rupture.
  • Anti-inflammatory effects: Lowers systemic inflammation markers.
  • Antithrombotic properties: Decreases the likelihood of clot formation .

Therapeutic Applications

This compound has been investigated for various therapeutic applications beyond cholesterol management. One notable study examined its efficacy in conjunction with vitamin D for migraine prevention.

Case Study: Simvastatin and Vitamin D for Migraine Prevention

A randomized, double-blind, placebo-controlled trial assessed the effectiveness of simvastatin (20 mg) combined with vitamin D3 (1000 IU) in adults with episodic migraines. The study included 57 participants over a 24-week intervention period. Key findings included:

  • Reduction in Migraine Days:
    • Active treatment group: Decreased migraine days by an average of -8.0 days (IQR: -15.0 to -2.0) during weeks 1-12.
    • Placebo group: Increased migraine days by +1.0 days (IQR: -1.0 to +6.0).
    • Statistical significance: p < 0.001.
  • Long-Term Efficacy:
    • At 24 weeks, the active group showed a further reduction of -9.0 days (IQR: -13 to -5) compared to +3.0 days (IQR: -1.0 to +5.0) in the placebo group (p < 0.001) .

This study suggests that this compound may have significant benefits in reducing migraine frequency when used alongside vitamin D.

Pharmacokinetics and Safety Profile

Simvastatin is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The pharmacokinetic parameters for simvastatin include:

ParameterValue
Tmax1.44 hours
Cmax9.83 µg/L
Half-life (t1/2)4.85 hours
AUC40.32 µg·h/L

Regarding safety, while simvastatin is generally well-tolerated, there are risks associated with its use, including rhabdomyolysis when combined with certain medications like diltiazem . Monitoring for adverse effects is essential when prescribing this medication.

Eigenschaften

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMZZMVNJRMUDD-LONBHWHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016170
Record name Simvastatin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002347-61-6
Record name Simvastatin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.